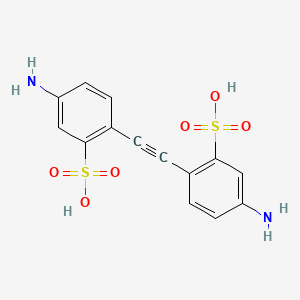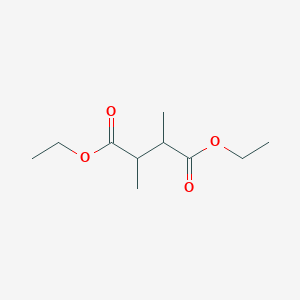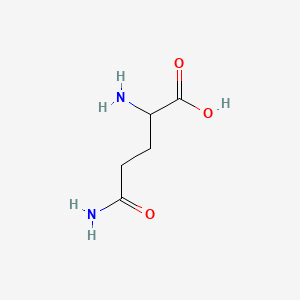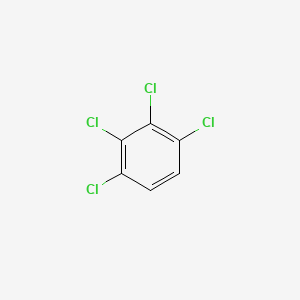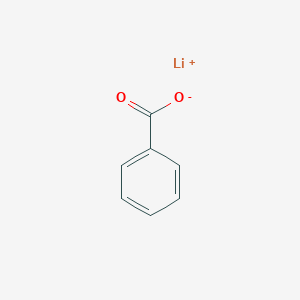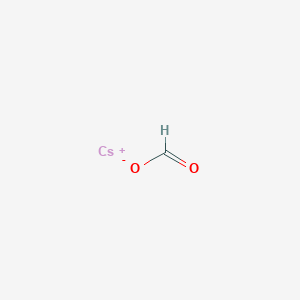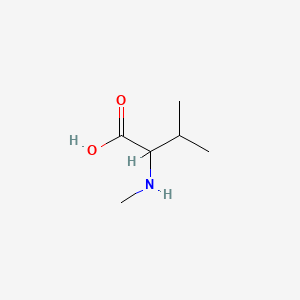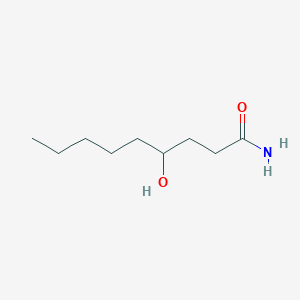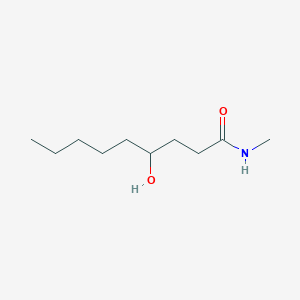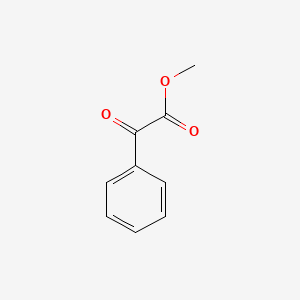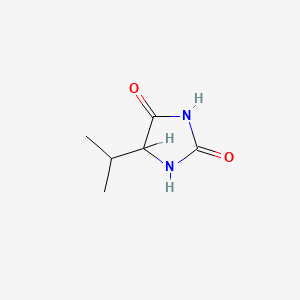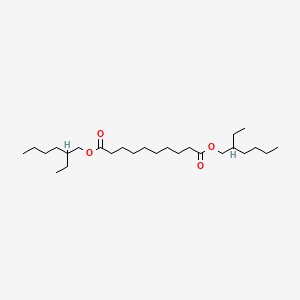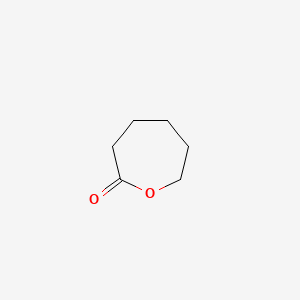
Caprolactone
説明
Hexano-6-lactone is a epsilon-lactone that is oxepane substituted by an oxo group at position 2.
作用機序
Target of Action
Caprolactone, also known as ε-caprolactone, is a lactone (a cyclic ester) possessing a seven-membered ring . It primarily targets the production of highly specialized polymers . The compound’s primary targets are the biochemical processes involved in polymerization, specifically ring-opening polymerization .
Mode of Action
This compound interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the ester bond in the this compound ring, which results in the formation of a linear chain polymer . The lactone ring is easily opened with nucleophiles including alcohols and water to give polylactones and eventually the 6-hydroxyadipic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization pathway. The ring-opening polymerization of this compound leads to the formation of polythis compound . Additionally, this compound can be treated with ammonia at elevated temperatures to give the lactam . Carbonylation of this compound gives, after hydrolysis, pimelic acid .
Pharmacokinetics
It’s known that this compound hydrolyses rapidly .
Result of Action
The result of this compound’s action is the production of highly specialized polymers, such as polythis compound . Polythis compound is a biocompatible and biodegradable polymer , used in various applications including synthetic fibers, polyurethane elastomers, plastics, adhesive fabrics, and coatings .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of nucleophiles. Elevated temperatures facilitate the reaction of this compound with ammonia to produce lactam . The presence of nucleophiles, such as alcohols and water, promotes the ring-opening polymerization of this compound .
生化学分析
Biochemical Properties
Caprolactone plays a significant role in biochemical reactions, particularly in the synthesis of polythis compound through ring-opening polymerization. This process involves the interaction of this compound with various enzymes and biomolecules. For instance, Candida antarctica lipase B is an enzyme that catalyzes the ring-opening polymerization of this compound, leading to the formation of polythis compound . Additionally, this compound can be hydrolyzed by esterases to produce 6-hydroxycaproic acid, which can further participate in metabolic pathways .
Cellular Effects
This compound and its derivatives, such as polythis compound, have notable effects on various types of cells and cellular processes. Polythis compound is known for its biocompatibility and biodegradability, making it suitable for use in biomedical applications. It influences cell function by providing a scaffold for cell growth and tissue regeneration. This compound-based materials can impact cell signaling pathways, gene expression, and cellular metabolism by serving as a matrix for cell attachment and proliferation . The biocompatibility of this compound-based materials ensures minimal adverse reactions in cells, promoting their use in medical implants and drug delivery systems .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The ring-opening polymerization of this compound involves the formation of covalent bonds between the monomer units, resulting in the creation of polythis compound chains. This process is catalyzed by enzymes such as Candida antarctica lipase B, which facilitates the nucleophilic attack on the carbonyl carbon of this compound, leading to the cleavage of the ester bond and the formation of polythis compound . Additionally, this compound can undergo hydrolysis in the presence of water or nucleophiles, resulting in the formation of 6-hydroxycaproic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 6-hydroxycaproic acid . Long-term studies have shown that polythis compound, derived from this compound, degrades slowly over a period of 2-4 years, depending on the molecular weight and environmental conditions . This slow degradation rate makes polythis compound suitable for long-term biomedical applications, such as implants and drug delivery systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound and its derivatives are generally well-tolerated at low to moderate doses. At high doses, this compound can cause adverse effects, including toxicity and inflammation . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to minimize potential side effects while maximizing the therapeutic benefits of this compound-based materials .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its hydrolysis to 6-hydroxycaproic acid. This hydrolysis reaction is catalyzed by esterases and other hydrolytic enzymes . The resulting 6-hydroxycaproic acid can enter various metabolic pathways, including the tricarboxylic acid cycle, where it is further metabolized to produce energy . Additionally, this compound can be converted to 6-aminocaproic acid through a series of enzymatic reactions, which can then be used as a precursor for the synthesis of nylon 6 .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its small molecular size and hydrophobic nature . Once inside the cell, this compound can interact with intracellular enzymes and proteins, leading to its hydrolysis and subsequent participation in metabolic pathways . The distribution of this compound within tissues is influenced by its solubility and affinity for different cellular components .
Subcellular Localization
The subcellular localization of this compound and its derivatives can affect their activity and function. This compound-based materials, such as polythis compound, can localize within specific cellular compartments, including the cytoplasm and lysosomes . The localization of these materials can be influenced by targeting signals and post-translational modifications that direct them to specific organelles . For example, polythis compound nanoparticles have been shown to localize within lysosomes, where they undergo degradation and release their payload in a controlled manner .
特性
IUPAC Name |
oxepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPBSGBWRJIAAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)OCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24980-41-4 | |
| Record name | Polycaprolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4027159 | |
| Record name | Caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; Miscible in water; [eChemPortal: SIDSUNEP] Colorless liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | 2-Oxepanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caprolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
237 °C | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
127 °C o.c. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.07 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 3.9 | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.13 [mmHg], 1.35X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.8 | |
| Record name | Caprolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAPROLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
CAPROLACTONE INHIBITED PROTEOLYTIC & FIBRINOLYTIC ACTIVITIES OF HUMAN PLASMIN. IN VERY LOW CONCN, IT ALSO INHIBITED ACTIVATION OF PLASMINOGEN THROUGH PLASMIN-STREPTOKINASE ACTIVATOR & HUMAN UROKINASE. | |
| Record name | CAPROLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
502-44-3 | |
| Record name | ε-Caprolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Caprolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxepanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caprolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4027159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexan-6-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56RE988L1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CAPROLACTONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5670 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-1.5 °C | |
| Record name | epsilon-CAPROLACTONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1741 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ε-caprolactone?
A1: ε-caprolactone has a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol.
Q2: How can high molecular weight poly(L-lactide-co-caprolactone) random copolymer be prepared?
A2: High molecular weight poly(L-lactide-co-caprolactone) random copolymer can be prepared by ring-opening copolymerization of purified L-lactide and ε-caprolactone in the presence of stannous octoate catalyst under specific temperature and time conditions. The purity of the monomers is crucial for achieving high molecular weight. []
Q3: Can ε-caprolactone be synthesized in a continuous process?
A3: Yes, a continuous process for manufacturing poly-ε-caprolactones has been developed. This method involves continuous polymerization of ε-caprolactone melt in an extruder (reactive extrusion) using aluminum trialkoxides as primers. The molecular weight of the resulting polymer can be controlled by adjusting the feed rates of ε-caprolactone and the primer during extrusion. []
Q4: What is a novel approach to synthesizing poly(ethylene glycol)-b-poly(ε-caprolactone) with a terminal amino group?
A4: A novel method utilizes a Schiff base as an initiator for the ring-opening polymerization of ε-caprolactone. The synthesis involves three steps:
- Reducing the Schiff base group to an amino group, resulting in the desired MPEG-PCL-NH2 copolymer. []
Q5: How does the incorporation of trimethylene carbonate (TMC) affect the properties of polycaprolactone-based triblock copolymers?
A5: Incorporating TMC (25-40 wt%) into the polythis compound block of poly(this compound-co-trimethylene carbonate)-poly(ethylene glycol)-poly(this compound-co-trimethylene carbonate) (PCTC-PEG-PCTC) triblock copolymers enhances their sol stability in water while maintaining their thermogelling properties within the physiologically relevant temperature range (10-50 °C). []
Q6: How does the composition of poly(ε-caprolactone)/poly(l-lactide) blends affect their biodegradation rate?
A6: Increasing the proportion of poly(l-lactide) in poly(ε-caprolactone)/poly(l-lactide) blends significantly reduces the enzymatic degradation rate. The presence of cracks and higher lipase concentrations enhance enzymatic degradation. []
Q7: What is the impact of blending poly(ethylene terephthalate) (PET) with polythis compound (PCL)?
A7: Melt blending PET and PCL leads to ester-interchange reactions, generating poly(ethylene terephthalate this compound) copolyesters. This process affects the material's physical properties. For instance, with increased blending time, the crystallinity decreases notably, and the total organic carbon (TOC) content increases, reflecting enhanced biodegradability. []
Q8: What are the potential applications of poly(ε-caprolactone) microspheres in biomedicine?
A9: Poly(ε-caprolactone) microspheres, with an average size of 5.08 ± 0.23 μm, demonstrate good cytocompatibility after appropriate purification and hold promise for applications in drug delivery and tissue engineering. []
Q9: How do mannose-modified poly(ethylene oxide)-b-poly(ε-caprolactone) diblock copolymers interact with bacterial lectins?
A10: These copolymers self-assemble into micelles in water, with mannose residues presented on the surface. Isothermal titration microcalorimetry confirms the specific interaction between these mannose residues and the BclA lectin from Burkholderia cenocepacia. This specific interaction makes these micelles promising for targeted drug delivery applications. []
Q10: Can poly(ε-caprolactone)/poly(ethylene glycol)/poly(ε-caprolactone) (CEC) triblock copolymers be used for controlled drug release?
A11: Yes, CEC triblock copolymers form core-shell nanoparticles suitable for drug encapsulation and controlled release. The drug release rate can be tailored by adjusting the molecular weight of the copolymer and the solvents used during nanoparticle preparation. []
Q11: How does the molecular weight of poly(this compound)–b-poly(ethylene glycol)–b-poly(this compound) (PCL-PEG-PCL) triblock copolymers influence their hydrogel properties?
A12: Increasing the molecular weight of PCL-PEG-PCL triblock copolymers, specifically the PEG block, results in hydrogels with enhanced viscosity and mechanical strength. For instance, copolymers with an 8 kDa PEG block form strong hydrogels suitable for injection through a standard 23G syringe, making them potentially useful as dermal fillers or drug delivery depots. []
Q12: What are the benefits of using acid-cleavable poly(ε-caprolactone)-acetal-poly(ethylene glycol)-acetal-poly(ε-caprolactone) (PCL-a-PEG-a-PCL) triblock copolymers for drug delivery?
A13: These copolymers self-assemble into micelles that are stable at physiological pH but degrade in acidic environments, like those found in tumor cells. This pH-triggered degradation allows for controlled intracellular drug release, as demonstrated by in vitro studies with doxorubicin. []
Q13: How does the incorporation of ε-methyl-ε-caprolactone (MCL) affect the crystallization kinetics of poly(ε-caprolactone) (PCL)?
A14: The presence of MCL units in poly(CL-co-MCL) random copolymers influences both the spherulitic growth rates and overall crystallization rates. While MCL incorporation affects the crystallization process, the interfacial free energy remains relatively constant, suggesting that MCL primarily influences the nucleation stage rather than the crystal growth process. []
Q14: What factors influence the biodegradation of poly(ε-caprolactone-co-caprolactam) and poly(ε-caprolactone-co-ω-laurolactam)?
A15: Both copolymers exhibit different degradation behaviors. While poly(ε-caprolactone-co-caprolactam) degrades under enzymatic hydrolysis, activated sludge, and seawater conditions, poly(ε-caprolactone-co-ω-laurolactam) degrades only under activated sludge and seawater conditions. These findings highlight the impact of copolymer composition on biodegradability. []
Q15: How does the molecular weight of poly(D,L-lactide/epsilon-caprolactone) affect its degradation rate?
A16: Poly(D,L-lactide/epsilon-caprolactone) with lower molecular weight tends to degrade faster in Ringer solutions. This degradation leads to a broadening of the molecular weight distribution. []
Q16: What is the degradation behavior of 5-ethylene ketal ε-caprolactone (EKC)-based polymers?
A17: EKC-based polymers demonstrate a near-constant degradation rate due to the hydrolytic susceptibility of the EKC-EKC ester bond. Copolymerization with D,L-lactide (DLLA) leads to faster degradation compared to EKC homopolymers. []
Q17: What is a notable application of poly(ε-caprolactone) in peripheral nerve reconstruction?
A18: Dl-lactic-ε-caprolactone conduits seeded with vasoactive intestinal peptide (VIP) gene-transfected mesenchymal stem cells show promise in rat models for peripheral nerve regeneration. This approach significantly enhances functional recovery and promotes myelinated fiber regeneration. []
Q18: How can nano-SiO2 be used to modify polythis compound?
A19: Nano-SiO2 can be incorporated into polythis compound during in-situ polymerization, creating a hybrid material. This incorporation accelerates the crystallization of PCL and increases its crystallinity due to the strong interfacial interactions between the two components. []
Q19: Can polythis compound be used to create nanofibrous scaffolds for tissue engineering?
A20: Yes, electrospinning techniques can be employed to fabricate nanofibrous scaffolds from polythis compound. Incorporating magnetic nanoparticles into these scaffolds further enhances mesenchymal stem cell adhesion, proliferation, and osteogenic differentiation, highlighting their potential for hard tissue regeneration. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B7770011.png)
